molecular formula C14H22N2O2 B574817 (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS No. 167298-44-4

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Cat. No.: B574817
CAS No.: 167298-44-4
M. Wt: 250.342
InChI Key: ADVSLLRGGNVROC-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely used in medicinal chemistry due to their stability and ability to permeate cell membranes

Mechanism of Action

Target of Action

Carbamate-bearing molecules are known to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Pharmacokinetics

Carbamates are known to have good chemical stability and the ability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors, which can lead to changes in cellular function .

Action Environment

The chemical stability of carbamates suggests that they may be relatively stable under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-amino-3-phenylpropylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for carbamates often involve phosgene-free processes due to the hazardous nature of phosgene. One such method is the reaction of amines with organic carbonates like dimethyl carbonate in the presence of a catalyst. This method is environmentally benign and provides high yields of carbamates .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of the compound , with similar chemical properties but different biological activity.

    Methyl (2-amino-3-phenylpropyl)carbamate: A structurally similar compound with a methyl group instead of a tert-butyl group.

    Ethyl (2-amino-3-phenylpropyl)carbamate: Another similar compound with an ethyl group.

Uniqueness

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its stability and interaction with biological targets. This makes it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSLLRGGNVROC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)NCC(Cc1ccccc1)NC(=O)OCc1ccccc1
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reactant
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